molecular formula C8H7F2NO3 B2440680 2-Amino-3,5-difluoro-4-methoxybenzoic acid CAS No. 1354949-79-3

2-Amino-3,5-difluoro-4-methoxybenzoic acid

Cat. No.: B2440680
CAS No.: 1354949-79-3
M. Wt: 203.145
InChI Key: QFLZYYRNYHZXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,5-difluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7F2NO3. This compound is characterized by the presence of amino, difluoro, and methoxy functional groups attached to a benzoic acid core. It is a versatile molecule used in various scientific research fields due to its unique chemical properties.

Scientific Research Applications

2-Amino-3,5-difluoro-4-methoxybenzoic acid is utilized in several research domains:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: Used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-difluoro-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3,5-difluoro-4-methoxybenzoic acid followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures.

Industrial Production Methods: Industrial production of this compound may utilize catalytic processes to enhance yield and purity. Techniques such as Suzuki-Miyaura coupling can be employed to introduce the difluoro and methoxy groups efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amino group, converting it to an amine or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 2-amino-3,5-difluoro-4-methoxybenzaldehyde or this compound derivatives.

    Reduction: Formation of 2-amino-3,5-difluoro-4-methoxybenzylamine.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Comparison with Similar Compounds

  • 2-Amino-5-methoxybenzoic acid
  • 2-Amino-3,4-difluorobenzoic acid
  • 2-Amino-3-methoxybenzoic acid

Comparison: 2-Amino-3,5-difluoro-4-methoxybenzoic acid is unique due to the presence of both difluoro and methoxy groups, which confer distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

IUPAC Name

2-amino-3,5-difluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-7-4(9)2-3(8(12)13)6(11)5(7)10/h2H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLZYYRNYHZXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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